molecular formula C6H12O4 B14349824 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid CAS No. 93240-63-2

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid

Katalognummer: B14349824
CAS-Nummer: 93240-63-2
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: UYMBPIKQXUPDFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid is an organic compound with the molecular formula C₆H₁₂O₄ It is a derivative of propanoic acid, where one of the hydrogen atoms is replaced by a hydroxypropan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid typically involves the esterification of propanoic acid with 1-hydroxypropan-2-ol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxypropanoic acid:

    2-Propanone, 1-hydroxy-:

Uniqueness

2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid is unique due to its combination of hydroxy and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

93240-63-2

Molekularformel

C6H12O4

Molekulargewicht

148.16 g/mol

IUPAC-Name

2-(1-hydroxypropan-2-yloxy)propanoic acid

InChI

InChI=1S/C6H12O4/c1-4(3-7)10-5(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI-Schlüssel

UYMBPIKQXUPDFO-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)OC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.